Emtricitabine is classified under the category of nucleoside analogs, specifically as a nucleoside reverse transcriptase inhibitor. Its chemical formula is , with a molecular weight of approximately 247.25 g/mol. The compound is derived from natural sources through synthetic processes and has been extensively studied for its applications in antiretroviral therapy.
The synthesis of emtricitabine 5-O-sulfate involves several key steps, typically starting from emtricitabine itself. One common method includes the sulfation of emtricitabine using sulfur trioxide-pyridine complex or chlorosulfonic acid, which introduces the sulfate group at the 5-O position.
The molecular structure of emtricitabine 5-O-sulfate can be represented as follows:
This structure allows emtricitabine 5-O-sulfate to interact effectively with HIV reverse transcriptase, enhancing its antiviral activity.
Emtricitabine 5-O-sulfate participates in various chemical reactions typical for sulfated compounds:
Emtricitabine functions as a nucleoside reverse transcriptase inhibitor by competing with deoxycytidine triphosphate for incorporation into viral DNA during reverse transcription. Once incorporated, it causes chain termination, preventing further elongation of the viral DNA strand. This mechanism effectively reduces viral replication and lowers the viral load in infected individuals.
Key data points include:
Emtricitabine 5-O-sulfate exhibits several notable physical and chemical properties:
Relevant data include:
Emtricitabine 5-O-sulfate is primarily utilized in research settings related to HIV treatment strategies. Its applications include:
These applications highlight the compound's significance in developing effective antiviral therapies against HIV/AIDS.
Emtricitabine 5-O-Sulfate (IUPAC name: [(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen sulfate) is a monoconjugated metabolite of the antiviral drug emtricitabine. Its nomenclature follows standard carbohydrate-nucleoside modification rules, specifying the stereochemistry at C2′ (R) and C5′ (S) of the oxathiolane ring and sulfation at the 5-O position.
Synonyms reflect its metabolic origin and chemical modifications:
Table 1: Synonymous Identifiers of Emtricitabine 5-O-Sulfate
Synonym | Source/Context |
---|---|
4-Amino-5-fluoro...-2(1H)-pyrimidinone 5-O-Sulfate | BOC Sciences Product Nomenclature |
(-)-FTC 5-O-Sulfate | Abbreviated Pharmaceutical Naming |
BW 524W91 5-O-Sulfate | Developmental Compound Code |
Emtriva 5-O-Sulfate | Branded Drug Metabolite |
The molecular formula C₈H₁₀FN₃O₆S₂ (molecular weight: 327.31 g/mol) confirms the addition of a sulfate group (–SO₄) to the parent emtricitabine structure (C₈H₁₀FN₃O₃S). The absolute configuration at C2′ and C5′ of the 1,3-oxathiolane ring is retained as (2R,5S), critical for antiviral activity. This stereochemistry governs spatial orientation during binding to viral reverse transcriptase. The sulfate esterification occurs at the primary hydroxyl group of the 5-hydroxymethyl moiety, forming a stable C–O–S linkage without altering nucleobase chirality [4] [7].
No single-crystal X-ray diffraction (SCXRD) data for Emtricitabine 5-O-Sulfate has been reported in public literature. However, structural insights can be inferred from:
The sulfate group’s high polarity likely promotes hydrate formation (e.g., hemihydrate), with predicted O⋯H–O bonds (2.6–3.0 Å) between sulfate oxygen and water molecules.
Table 2: Inferred Crystallographic Properties
Parameter | Emtricitabine 5-O-Sulfate (Predicted) | Emtricitabine Free Base (Reference) |
---|---|---|
Space Group | Monoclinic (P2₁/c) | Monoclinic (P2₁) |
Key H-Bonds | O–S═O⋯H–N (pyrimidine), O–S–O⋯H₂O | N–H⋯O=C (intra-ring) |
Torsion Angle (C5'-O5S) | 110°–120° | N/A |
High-resolution NMR spectra validate the sulfate conjugate’s structure:
Table 3: NMR Assignments for Emtricitabine 5-O-Sulfate
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 8.20 | d (J=6.2 Hz) | H6 (C6–H) |
¹H | 6.20 | dd | H1' (anomeric) |
¹H | 4.40–4.60 | m | H5'/H5" (–CH₂OSO₃⁻) |
¹³C | 163.5 | s | C2 (C=O) |
¹³C | 141.0 | d (J=240 Hz) | C6 (C–F) |
¹³C | 63.5 | t | C5' (–CH₂OSO₃⁻) |
¹⁵N | -170.2 | br s | N1 (pyrimidine ring) |
HRMS confirms the molecular ion and fragmentation pathway:
Table 4: HRMS Data for Emtricitabine 5-O-Sulfate
Ion Type | m/z Observed | m/z Calculated | Error (ppm) | Composition |
---|---|---|---|---|
[M+H]⁺ | 328.0406 | 328.0409 | -0.9 | C₈H₁₁FN₃O₆S₂ |
[M–H]⁻ | 326.0263 | 326.0263 | 0.0 | C₈H₉FN₃O₆S₂ |
[M+H–SO₃]⁺ | 247.0427 | 247.0427 | 0.0 | C₈H₁₁FN₃O₃S |
HSO₄⁻ | 96.9601 | 96.9601 | 0.0 | HSO₄⁻ |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: